Iron potassium bis(sulphate) is an inorganic compound with the chemical formula and a CAS number of 13718-65-5. It appears as a white crystalline solid and is known for its high solubility in water, making it suitable for various industrial applications. This compound is often utilized in the synthesis of other chemicals and as a reagent in analytical chemistry due to its unique properties and stability under various conditions .
In aqueous solutions, it can dissociate to release iron and potassium ions, which can further participate in complexation reactions with various ligands .
Iron potassium bis(sulphate) can be synthesized through several methods, including:
Interaction studies involving iron potassium bis(sulphate) primarily focus on its behavior in aqueous environments and its interactions with other ions or molecules. Research indicates that it can form complexes with various ligands, influencing its reactivity and potential applications in catalysis or material synthesis. Further studies are needed to fully understand its interactions at a molecular level, particularly regarding its biological implications .
Iron potassium bis(sulphate) shares similarities with several other compounds containing iron and sulfate groups. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Iron(III) sulfate | Commonly used as a coagulant in water treatment | |
| Potassium sulfate | Widely used as a fertilizer; less soluble than iron potassium bis(sulphate) | |
| Iron(II) sulfate | Used as a dietary supplement; different oxidation state | |
| Potassium bitartrate iron(II) sulfate | Contains both tartaric acid and iron; used in food chemistry |
Iron potassium bis(sulphate) is unique due to its specific composition that combines both iron and potassium with multiple sulfate groups, which enhances its solubility and reactivity compared to other similar compounds. This distinctiveness allows it to serve specialized roles in industrial applications that may not be achievable by its counterparts .
The alunite supergroup comprises more than 40 mineral species with the general formula DG₃(TO₄)₂(OH,H₂O)₆, where D = monovalent/divalent cations (e.g., K⁺, Na⁺), G = trivalent cations (e.g., Al³⁺, Fe³⁺), and T = S⁶⁺, As⁵⁺, or P⁵⁺. Iron potassium bis(sulphate) deviates from this framework due to:
Table 1: Structural Parameters of KFe(SO₄)₂ and Related Minerals
| Mineral | Formula | Crystal System | Space Group | Unit Cell Parameters (Å) | Z |
|---|---|---|---|---|---|
| Iron potassium bis(sulphate) | KFe(SO₄)₂ | Monoclinic | C2/m | a = 8.152, b = 5.153, c = 7.877, β = 94.9° | 2 |
| Jarosite | KFe₃(SO₄)₂(OH)₆ | Trigonal | R3m | a = 7.29, c = 17.16 | 3 |
| Yavapaiite | KFe(SO₄)₂ | Monoclinic | C2/m | a = 8.152, b = 5.153, c = 7.877, β = 94.9° | 2 |
| Krausite | KFe(SO₄)₂·H₂O | Monoclinic | P2₁/m | a = 7.908, b = 5.152, c = 8.988, β = 102.75° | 1 |
The jarosite-yavapaiite series includes minerals with varying hydration and cation substitution. Key differences between KFe(SO₄)₂ and jarosite include:
Jarosite’s hydroxyl groups enable hydrogen bonding, absent in anhydrous KFe(SO₄)₂. Krausite (KFe(SO₄)₂·H₂O) introduces water molecules, altering its unit cell dimensions and symmetry.
Polytypism arises from variations in layer stacking or hydration. Relevant systems include:
Density functional theory (DFT) studies reveal:
Table 2: Polytypic Variants and Magnetic Properties
| Compound | Structure Type | Magnetic Ordering (Low Temp) | Space Group |
|---|---|---|---|
| KFe(SO₄)₂ | Monoclinic | 120° spin ordering | C2/m |
| CsFe(SO₄)₂ | Layered | Commensurate spiral | P1̅ |
| (H₃O)Fe(SO₄)₂ | Distorted R3 | Hydrogen-bond-modulated | P1 |
Data synthesized from .
Hydrothermal synthesis represents the most versatile approach for generating iron potassium bis(sulphate) with controlled morphology and high crystallinity [3] [6] [14]. The process typically operates within temperature ranges of 105-200°C under autogenous pressure conditions, facilitating the formation of complex sulfate coordination networks through carefully orchestrated ion exchange mechanisms [6] [14]. Research conducted on potassium jarosite synthesis demonstrates that hydrothermal conditions promote the formation of kagomé network structures where iron coordination octahedra are interconnected through sulfate tetrahedra [14] [21].
The fundamental mechanism involves the initial formation of iron-sulfate complexes in aqueous solution, followed by the incorporation of potassium ions to establish charge neutrality and structural stability [3] [12]. Studies have shown that the hydrothermal environment facilitates the development of tunnel-type cavities within the crystal structure, which are conducive to ion transportation and enhance the overall structural integrity [3]. The synthesis process benefits from precise control of pH values, typically maintained between 1.1 and 2.0, which ensures optimal iron speciation and prevents unwanted hydrolysis reactions [21] [34].
Temperature profiles during hydrothermal synthesis significantly influence the final product characteristics [6] [13]. Research indicates that synthesis temperatures of 140°C over periods of 8-24 hours yield stoichiometric compounds with full iron site occupancy [21]. The reaction mechanism proceeds through intermediate formation of iron-sulfate precursor complexes, which subsequently undergo structural rearrangement to accommodate potassium ions within the coordination framework [14] [21].
Table 1: Hydrothermal Synthesis Parameters for Iron Potassium Sulfate Formation
| Parameter | Optimal Range | Duration | Product Characteristics |
|---|---|---|---|
| Temperature (°C) | 105-200 | 2-24 hours | High crystallinity, controlled morphology [6] [14] |
| pH | 1.1-2.0 | Maintained throughout | Prevents hydrolysis, ensures Fe³⁺ stability [21] [34] |
| Pressure | Autogenous | Process dependent | Facilitates ion incorporation [3] [6] |
| Precursor Concentration | 0.15 M | Initial conditions | Optimal stoichiometry achievement [34] |
The hydrothermal pathway enables the formation of complex coordination networks through a series of sequential reactions [12] [30]. Initial studies on lanthanide sulfate coordination complexes demonstrate that hydrothermal conditions promote the development of two-dimensional and three-dimensional framework structures, which share similar characteristics with iron potassium sulfate systems [12]. The process involves the decomposition of 5-sulfosalicylic acid under hydrothermal conditions, leading to the formation of sulfate ions that subsequently coordinate with metal centers [12].
Solid-state synthesis pathways offer alternative routes for iron potassium bis(sulphate) formation through direct thermal treatment of precursor mixtures [8] [26] [27]. These reactions typically occur at elevated temperatures ranging from 200-600°C, where diffusion-controlled processes govern the formation kinetics and final product composition [26] [27]. The solid-state approach provides advantages in terms of scalability and simplified equipment requirements while maintaining control over stoichiometric relationships [25] [26].
The reaction dynamics involve several distinct phases characterized by different temperature-dependent processes [22] [25]. Initial dehydration occurs between 25-120°C, removing physisorbed and coordinated water molecules from the precursor materials [22] [25]. Subsequent structural transformations proceed through intermediate phases, where iron-sulfate coordination environments undergo systematic reorganization to accommodate potassium incorporation [22] [27].
Research on potassium alum thermal decomposition provides insights into analogous solid-state processes relevant to iron potassium sulfate formation [25]. The decomposition mechanism involves at least four reaction steps for complete dehydration, followed by two additional reactions to achieve the final oxide products [25]. Mathematical modeling of these processes demonstrates that reaction kinetics follow first-order behavior with activation energies ranging from 150-250 kJ/mol [25] [29].
Table 2: Solid-State Reaction Stages in Iron Potassium Sulfate Formation
| Temperature Range (°C) | Process | Products Formed | Activation Energy (kJ/mol) |
|---|---|---|---|
| 25-120 | Dehydration | Anhydrous precursors | 80-120 [22] [25] |
| 120-300 | Structural reorganization | Intermediate complexes | 150-200 [25] [29] |
| 300-500 | Ion incorporation | Mixed sulfate phases | 200-250 [25] [29] |
| 500-700 | Final crystallization | Iron potassium bis(sulphate) | 230-280 [29] |
The solid-state formation mechanism proceeds through diffusion-controlled processes where potassium ions migrate into iron-sulfate frameworks [4] [26]. Studies on molybdenum tailings demonstrate that thermal diffusion promotes ion exchange between calcium and potassium ions, leading to the formation of potassium sulfate phases [4]. Similar mechanisms apply to iron potassium sulfate systems, where elevated temperatures facilitate the necessary ion mobility for complex formation [26] [27].
Phase evolution during solid-state synthesis involves systematic structural transformations that can be monitored through differential scanning calorimetry and thermogravimetric analysis [25] [29]. The process exhibits characteristic endothermic and exothermic peaks corresponding to dehydration, structural rearrangement, and crystallization events [25]. These thermal signatures provide valuable information for optimizing synthesis conditions and predicting final product properties [29].
The thermal decomposition of jarosite precursors represents a complex pathway for generating iron potassium bis(sulphate) through controlled structural breakdown and subsequent recrystallization processes [11] [13] [27]. Jarosite minerals, with the general formula MFe₃(SO₄)₂(OH)₆ where M represents potassium or other alkali metals, undergo systematic decomposition that can be harnessed for synthesizing target compounds [11] [13] [21].
The decomposition mechanism proceeds through well-defined stages characterized by distinct mass loss events and structural transformations [11] [27] [29]. Initial dehydration occurs below 120°C, removing adsorbed water and loosely bound hydroxyl groups [11] [27]. Subsequent dihydroxylation takes place around 260-300°C, where structural hydroxyl groups are eliminated as water vapor [11] [27] [31].
Research on synthetic mercury jarosite provides detailed insights into the thermal decomposition kinetics applicable to potassium-containing systems [13]. Four distinct mass loss events occur at approximately 290°C, 365°C, 543°C, and 665°C, corresponding to sequential elimination of different structural components [13]. The activation energies for these processes range from 150-235 kJ/mol, with the highest energy requirement associated with sulfate elimination [13].
Table 3: Thermal Decomposition Sequence of Jarosite Precursors
| Temperature (°C) | Process | Mass Loss (%) | Products | Reference |
|---|---|---|---|---|
| 25-120 | Water elimination | 5-8 | Dehydrated jarosite | [11] [27] [31] |
| 260-300 | Dihydroxylation | 10-12 | Basic sulfate + H₂O | [11] [27] [31] |
| 389-450 | Deammoniation/alkali loss | 8-10 | Iron sulfate matrix | [27] [31] |
| 500-700 | Desulfation | 20-30 | Iron oxide + SO₂/SO₃ | [11] [13] [27] |
The phase evolution during jarosite decomposition involves systematic structural modifications that can be controlled to favor specific product formation [27] [29]. Potassium jarosite decomposition follows a two-step desulfation process occurring at 688°C and 779°C, where KFe(SO₄)₂ and Fe₂O₃ are initially formed, followed by complete conversion to potassium sulfate and iron oxide [27]. This understanding enables the design of controlled decomposition protocols for synthesizing iron potassium bis(sulphate) with desired stoichiometry [27] [34].
The kinetic analysis of jarosite thermal decomposition reveals complex reaction mechanisms involving multiple parallel and consecutive pathways [13] [29]. Isoconversion analysis demonstrates that the decomposition kinetics vary significantly with the extent of conversion, indicating changing rate-limiting processes throughout the temperature range [29]. These findings provide crucial information for optimizing synthesis conditions and predicting reaction outcomes [13] [29].
Iron potassium bis(sulphate) exhibits complex thermal behavior characterized by multiple dehydration steps and structural transformations at elevated temperatures. Comprehensive calorimetric investigations have revealed that iron-potassium sulfate systems undergo systematic dehydration processes that are fundamentally different from those observed in simple sulfate salts [1] [2] [3].
The dehydration cascade in iron potassium sulfate hexahydrate (K₂Fe(SO₄)₂·6H₂O) begins at approximately 150°C and proceeds through multiple intermediate hydration states [4]. Thermogravimetric analysis demonstrates that the hexahydrate initially transforms to the tetrahydrate at temperatures between 150-200°C, with the process exhibiting an activation energy of 238-262 kJ/mol [1] [3]. This value is significantly higher than that observed for simple iron sulfate heptahydrate, indicating stronger water-cation interactions in the double salt structure.
The formation of iron potassium sulfate monohydrate occurs at temperatures approaching 200°C, while complete dehydration to the anhydrous form requires temperatures above 250°C [4]. Calorimetric studies using differential scanning calorimetry (DSC) reveal distinct endothermic peaks corresponding to each dehydration step, with the most prominent transition occurring during the hexahydrate to tetrahydrate conversion [5] [6].
Table 1: Thermodynamic and Structural Properties of Iron-Potassium Sulfate Systems
| Compound | Formula | Molar Mass (g/mol) | Dehydration Temperature (°C) | Decomposition Temperature (°C) | Crystal System |
|---|---|---|---|---|---|
| Iron(III) Potassium Bis(sulfate) | FeK(SO₄)₂ | 287.1 | N/A | N/A | N/A |
| Iron(II) Potassium Sulfate (Hexahydrate) | K₂Fe(SO₄)₂·6H₂O | 434.252 | 150-200 | 200 | Monoclinic |
| Iron(II) Potassium Sulfate (Tetrahydrate) | K₂Fe(SO₄)₂·4H₂O | 398.223 | 180-220 | N/A | Monoclinic |
| Iron(II) Potassium Sulfate (Dihydrate) | K₂Fe(SO₄)₂·2H₂O | 362.194 | 220-250 | N/A | Triclinic |
| Iron(II) Potassium Sulfate (Anhydrous) | K₂Fe(SO₄)₂ | 326.163 | N/A | N/A | N/A |
Isothermal decomposition studies conducted at temperatures ranging from 500 to 575°C reveal that the thermal decomposition of iron potassium sulfate follows first-order kinetics with apparent activation energies between 184-264 kJ/mol [3] [7]. The decomposition process is highly dependent on atmospheric conditions, with studies conducted under nitrogen atmosphere showing different kinetic parameters compared to oxidizing environments [1] [8].
The thermal stability of iron potassium bis(sulphate) is notably enhanced compared to simple iron sulfate due to the stabilizing effect of the potassium cation in the double salt structure. This enhanced stability is attributed to the formation of a more ordered crystal lattice where potassium and iron cations occupy specific coordination sites, creating a thermodynamically favorable arrangement [4] [9].
The thermodynamic stability of iron potassium bis(sulphate) can be quantitatively assessed through Gibbs free energy calculations that consider the interactions between sulfate groups, metal cations, and water molecules. The formation of double salts from their constituent single salts is governed by the relationship: ΔG = ΔH - TΔS, where the entropy term plays a crucial role in determining the overall thermodynamic favorability [10] [11].
For iron potassium sulfate systems, the Gibbs free energy of formation has been estimated using isothermal acid solution calorimetry and thermodynamic modeling approaches [9]. The standard Gibbs free energy of formation for iron potassium sulfate hexahydrate is approximately -3819 kJ/mol, indicating significant thermodynamic stability under standard conditions [12].
The interaction between sulfate groups in iron potassium bis(sulphate) is characterized by both electrostatic and hydrogen bonding contributions. Density functional theory (DFT) calculations demonstrate that the sulfate anions are stabilized through coordination with both iron and potassium cations, creating a three-dimensional network that enhances the overall structural stability [13] [14].
Table 2: Phase Transition Parameters for Iron-Potassium Sulfate Systems
| Compound | Phase Transition | Transition Temperature (°C) | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) |
|---|---|---|---|---|
| Potassium Sulfate (K₂SO₄) | Orthorhombic → Hexagonal | 581-587 | 4.28 | 4.98 |
| Iron(II) Sulfate (FeSO₄) | Dehydration steps | 150-575 | 250 (activation energy) | N/A |
| Iron-Potassium Sulfate Systems | Dehydration cascade | 150-250 | N/A | N/A |
| Potassium Sulfate (Doped with Fe²⁺) | Modified transition behavior | ~580 | N/A | N/A |
| Iron(II) Sulfate (Various atmospheres) | Thermal decomposition | 500-575 | 184-264 (activation energy) | N/A |
The modeling of sulfate group interactions reveals that the presence of iron cations significantly influences the coordination environment of sulfate anions. In iron potassium bis(sulphate), each sulfate group coordinates with both iron and potassium cations, creating a complex network of ionic interactions that contributes to the enhanced thermal stability of the compound [15] [16].
Thermodynamic calculations indicate that the formation of iron potassium bis(sulphate) from its constituent oxides and sulfur trioxide is thermodynamically favorable at temperatures below 600°C. The calculated enthalpy of formation from the constituent simple sulfates is approximately -15.2 kJ/mol, while the entropy change associated with double salt formation is -18.4 J/mol·K [17] [9].
The temperature dependence of the Gibbs free energy has been modeled using the Shomate equation, which provides accurate predictions of thermodynamic properties over a wide temperature range. These calculations indicate that iron potassium bis(sulphate) remains thermodynamically stable up to approximately 400°C, beyond which decomposition becomes thermodynamically favorable [18].
The polymorphic behavior of iron-potassium sulfate systems is fundamentally driven by entropy considerations, particularly the configurational entropy associated with cation ordering and water molecule arrangements. The entropy contribution to the free energy becomes increasingly significant at elevated temperatures, leading to phase transitions that are primarily entropy-driven rather than enthalpy-driven [10] [19].
Iron potassium sulfate hexahydrate exhibits a monoclinic crystal structure at room temperature, with lattice parameters a = 9.0766 Å, b = 12.2646 Å, c = 6.1689 Å, and β = 104.548° [4]. Upon heating, the compound undergoes a series of polymorphic transformations associated with the progressive loss of water molecules and the reordering of the remaining crystal structure.
The first polymorphic transformation occurs during the conversion from hexahydrate to tetrahydrate, involving a change in the coordination environment of the iron cation. In the hexahydrate form, iron is octahedrally coordinated by six water molecules, while in the tetrahydrate, the coordination becomes more complex with both water molecules and sulfate oxygens participating in the coordination sphere [4] [20].
Table 3: Calorimetric Study Parameters for Iron-Potassium Sulfate Systems
| Study Type | Temperature Range (°C) | Key Findings | Activation Energy (kJ/mol) |
|---|---|---|---|
| High-temperature calorimetry | 25-800 | Dehydration steps characterized | N/A |
| Thermogravimetric analysis | 25-1000 | Mass loss patterns identified | 238-262 |
| Differential scanning calorimetry | 25-750 | Thermal transitions detected | N/A |
| Isothermal decomposition | 500-575 | Kinetic parameters determined | 244-264 |
| Non-isothermal studies | 25-650 | Activation energies calculated | N/A |
The transformation from tetrahydrate to dihydrate involves a change in crystal system from monoclinic to triclinic, with lattice parameters a = 7.308 Å, b = 10.816 Å, c = 6.531 Å, α = 109.03°, β = 94.88°, and γ = 94.53° [4]. This transformation is accompanied by a significant increase in entropy due to the increased disorder in the crystal structure.
The final dehydration step, leading to the anhydrous form, represents the most significant entropy-driven transformation in the system. The removal of the last two water molecules results in a complete reorganization of the crystal structure, with the iron and potassium cations adopting new coordination environments that are stabilized primarily by sulfate anions [4] [20].
Shock wave studies have demonstrated that iron-potassium sulfate systems can undergo reversible polymorphic transformations under extreme conditions. The application of shock waves induces phase transitions that are distinct from those observed under normal thermal conditions, indicating the existence of additional polymorphic forms that are accessible only under specific pressure-temperature conditions [19] [21].
The entropy-driven nature of these transformations is evidenced by the temperature dependence of the phase transition kinetics. At higher temperatures, the increased thermal energy provides sufficient driving force for the system to overcome the activation barriers associated with structural rearrangement, leading to the formation of higher-entropy polymorphic forms [22] [20].
The polymorphic transformations in iron-potassium sulfate systems are also influenced by the presence of impurities and dopants. Studies have shown that the incorporation of small amounts of transition metal ions can significantly alter the phase transition temperatures and the stability of different polymorphic forms [23] [22]. This behavior is attributed to the modification of the local coordination environment and the associated changes in the entropy landscape of the system.
The understanding of entropy-driven polymorphic transformations in iron-potassium sulfate systems has important implications for the design of advanced materials with tailored thermal properties. The ability to control the phase transition behavior through manipulation of the entropy contributions provides a pathway for developing materials with specific thermal stability characteristics and phase transition temperatures optimized for particular applications [10] [20].